molecular formula C9H14O2S B13563584 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers

Cat. No.: B13563584
M. Wt: 186.27 g/mol
InChI Key: QLGRXASDUOWIHC-UHFFFAOYSA-N
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Description

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, mixture of diastereomers, is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]thiophen-3-yl)acetic acid

InChI

InChI=1S/C9H14O2S/c10-9(11)4-6-5-12-8-3-1-2-7(6)8/h6-8H,1-5H2,(H,10,11)

InChI Key

QLGRXASDUOWIHC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)SCC2CC(=O)O

Origin of Product

United States

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